molecular formula C5H5NO3 B3329711 2,4,6-Trihydroxypyridine CAS No. 626-47-1

2,4,6-Trihydroxypyridine

Cat. No.: B3329711
CAS No.: 626-47-1
M. Wt: 127.10 g/mol
InChI Key: UQXMYBSUHYOBEK-UHFFFAOYSA-N
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Description

Historical Overview of Pyridine (B92270) Derivative Synthesis and Early Investigations

The journey into the world of pyridine (C₅H₅N), a heterocyclic aromatic organic compound structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, began in the mid-19th century. wikipedia.org The first isolation of a pyridine scaffold was achieved by Anderson in 1846 from picoline. nih.govrsc.org However, it was not until 1869 and 1871 that its structure was elucidated by Wilhelm Körner and James Dewar, respectively. nih.gov

The late 19th century marked the dawn of synthetic pyridine chemistry. In a landmark achievement in 1876, William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube furnace. wikipedia.orgnih.gov This pioneering work was soon followed by the development of more practical and versatile synthetic methods.

One of the most significant early contributions was the Hantzsch pyridine synthesis , reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgnih.gov This method typically involves a multi-component condensation reaction of a β-ketoester, an aldehyde, and ammonia (B1221849), which has been refined over the years and remains a fundamental approach for creating pyridine derivatives. nih.govnumberanalytics.com Another classical method, the Chichibabin pyridine synthesis , was introduced in 1924 by the Russian chemist Aleksei Chichibabin. wikipedia.org This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives and is still utilized in industrial production due to the inexpensiveness of its precursors. wikipedia.orgnumberanalytics.com

These early synthetic strategies opened the door for the preparation of a wide array of substituted pyridines, paving the way for investigations into their chemical properties and potential applications. The unique electronic properties of the pyridine ring, imparted by the nitrogen atom, made these derivatives attractive targets for further study. numberanalytics.com

Evolution of Research Perspectives on Polyhydroxylated Pyridine Systems

Initial research on pyridine derivatives was largely focused on fundamental synthesis and understanding their basic chemical reactivity. However, as the field of medicinal chemistry began to flourish, the focus shifted towards the biological activities of these compounds. The discovery that the pyridine ring is a core component of many essential natural products, such as vitamins (e.g., niacin and pyridoxine) and alkaloids, spurred interest in its role in biological systems. beilstein-journals.orgresearchgate.net

This led to a growing interest in functionalized pyridines, including those bearing multiple hydroxyl groups, known as polyhydroxylated pyridines. These compounds were recognized for their potential to interact with biological targets due to their ability to form hydrogen bonds. nih.gov The introduction of hydroxyl groups onto the pyridine ring significantly alters its electronic and physical properties, influencing its solubility and interaction with enzymes and receptors. nih.gov

Research into polyhydroxylated pyridines has evolved from simple synthesis to detailed investigations of their structure-activity relationships. For instance, studies on dihydroxylated 2,4,6-triphenyl pyridines have shown that the position of the hydroxyl groups significantly impacts their biological activity, such as their ability to inhibit topoisomerase enzymes. nih.gov The development of advanced analytical techniques has allowed for more in-depth studies, such as computational analyses of the antioxidant capacities of compounds like 2,4,6-trihydroxypyridine. rsc.orgnih.gov

Modern research often focuses on the regioselective synthesis of polyhydroxylated pyridines to create specific isomers with desired biological activities. nih.gov This includes the use of biocatalytic methods, where whole cells or enzymes are employed to achieve specific hydroxylations on the pyridine ring. nih.gov The study of polyhydroxylated piperidines, the saturated counterparts of pyridines, has also become a significant area of research, particularly in the context of developing glycosidase inhibitors. beilstein-journals.orgresearchgate.net

Significance of this compound within Contemporary Chemical Research

This compound (THP), a polyhydroxylated pyridine derivative, has garnered attention in contemporary chemical research due to its interesting chemical properties and potential applications. It is structurally similar to phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a well-known antioxidant, which has prompted investigations into THP's own radical scavenging capabilities. rsc.orgnih.gov

Computational studies have been employed to compare the antioxidant potential of this compound with its benzene analog, phloroglucinol. rsc.orgnih.govresearchgate.net These theoretical investigations have explored various mechanisms of antioxidative action, such as hydrogen atom transfer (HAT) and radical adduct formation (RAF), providing insights into the electronic effects of the nitrogen atom within the aromatic ring on its scavenging capacity. rsc.orgnih.govresearchgate.netresearchgate.net It has been suggested that the electron-withdrawing effect of the nitrogen atom in THP may influence its antioxidant properties compared to phloroglucinol. rsc.orgnih.gov

Furthermore, this compound serves as a versatile building block in organic synthesis. For example, it can be a precursor in the synthesis of more complex molecules, such as symmetrically substituted triaryl pyridines, which are of interest for developing materials with specific optical and thermal properties, like hyperbranched polyimides. google.com The reactivity of the hydroxyl groups allows for further functionalization, leading to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

While the direct biological applications of this compound are still being explored, its structural motif is of interest. For instance, it has been mentioned in the context of possessing potential antineurotic properties. rsc.orgresearchgate.net The study of such polyhydroxylated heterocycles contributes to the broader understanding of how heteroatoms in aromatic systems influence chemical reactivity and biological activity.

Interactive Data Table: Key Historical Syntheses of Pyridine Derivatives

Synthesis NameYear ReportedKey ReactantsBrief Description
Ramsay Synthesis 1876Acetylene, Hydrogen CyanideThe first synthesis of a heteroaromatic compound in a red-hot iron tube furnace. wikipedia.orgnih.gov
Hantzsch Pyridine Synthesis 1881β-ketoester, Aldehyde, AmmoniaA multicomponent reaction to form dihydropyridine (B1217469), which is then oxidized to a pyridine derivative. wikipedia.orgnih.gov
Chichibabin Pyridine Synthesis 1924Aldehydes, Ketones, α,β-unsaturated carbonyls, AmmoniaA condensation reaction that is still used for the industrial production of pyridine. wikipedia.orgnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dihydroxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXMYBSUHYOBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978171
Record name Pyridine-2,4,6-triol
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Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-47-1
Record name 4,6-Dihydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trihydroxyoyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Approaches to 2,4,6 Trihydroxypyridine and Its Analogues

Classical and Contemporary Synthetic Routes to 2,4,6-Trihydroxypyridine

The synthesis of pyridines is a well-established field, with several named reactions forming the classical foundation. Many of these routes rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.org

One of the most fundamental approaches is the Hantzsch pyridine (B92270) synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.govijcrt.org This reaction initially forms a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must then be oxidized to the aromatic pyridine ring. jcbsc.orgacsgcipr.org While versatile, the classical Hantzsch reaction typically produces symmetrically substituted pyridines. baranlab.org

Another classical method is the Guareschi-Thorpe condensation , which utilizes a cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones, which are tautomers of hydroxypyridines. nih.govbeilstein-journals.org This reaction is regioselective and provides a reliable route to specific substitution patterns. nih.gov

Contemporary methods often build upon these classical foundations but introduce modern reagents and conditions to improve efficiency and scope. These can include the use of microwave irradiation or novel catalysts to accelerate reaction times and improve yields. derpharmachemica.com Ring expansion from five-membered rings and cycloaddition reactions, such as the Diels-Alder reaction, represent alternative, though less common, strategies for constructing the pyridine core. baranlab.orgnih.gov

One-Pot and Multicomponent Reaction Strategies for this compound Systems

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govresearchgate.net The synthesis of 2,4,6-trisubstituted pyridines is particularly well-suited to MCR strategies. nih.gov

A common one-pot approach for synthesizing 2,4,6-triarylpyridines involves the condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comnih.gov This method, often considered a variation of the Kröhnke pyridine synthesis, can be performed under various conditions, including solvent-free or in green solvents like polyethylene (B3416737) glycol (PEG-400). derpharmachemica.com While this route is highly effective for aryl-substituted pyridines, adapting it for polyhydroxylated analogues requires careful selection of starting materials and protecting group strategies to manage the reactivity of the hydroxyl groups.

The Hantzsch synthesis is itself a pseudo-four-component reaction and remains a cornerstone for one-pot pyridine synthesis. ijcrt.orgnih.gov Modern variations have focused on developing catalytic systems that facilitate both the initial condensation and the subsequent oxidation step in a single pot, often under milder and more environmentally friendly conditions. ijcrt.org For instance, cerium (IV) ammonium nitrate (B79036) has been used to catalyze the Hantzsch reaction in aqueous media. dntb.gov.ua

Catalyst Development for this compound Synthesis

Catalysis is central to the modern synthesis of pyridines, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. A wide array of catalysts, including acids, bases, metal-based catalysts, and organocatalysts, have been employed. nih.govresearchgate.net

Heterogeneous Catalysis in Pyridine Ring Formation

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. rsc.org For the synthesis of 2,4,6-triarylpyridines, various solid catalysts have proven effective.

Examples include:

Magnetic Nanoparticles: Cobalt nanoparticles immobilized on a magnetic hydrotalcite support (Fe3O4/HT-Co) have been used for the one-pot synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org L-proline functionalized magnetic nanoparticles have also been reported for similar transformations. orgchemres.org

Metal-Organic Frameworks (MOFs): A PET@UiO-66 vial, where the inner surface is modified, acts as a robust and reusable catalyst for the multicomponent synthesis of 2,4,6-trisubstituted pyridines. nih.gov

Zeolites and Clays: Solid acid catalysts like the zeolite TS-1 and activated Fuller's earth have been employed for solvent-free cyclocondensation reactions to form pyridines. nih.govresearchgate.net

Supported Catalysts: Catalysts such as silica (B1680970) vanadic acid and silica gel-supported polyphosphoric acid are also effective in promoting pyridine synthesis. nih.gov

These catalysts often function by providing acidic or basic sites to facilitate the condensation and cyclization steps of the reaction mechanism.

Aerobic Oxidation Pathways in Synthesis

Many synthetic routes to pyridines, particularly the Hantzsch reaction, yield a dihydropyridine (B1217469) intermediate that requires an oxidation step to achieve the final aromatic product. jcbsc.org While stoichiometric chemical oxidants have been traditionally used, aerobic oxidation, which uses molecular oxygen from the air as the ultimate oxidant, is a much greener and more sustainable approach. orgchemres.org

Palladium-based catalysts, such as Pd(OAc)2/pyridine, are highly versatile for the aerobic oxidation of a wide range of organic substrates. nih.gov The mechanism often involves the formation of a palladium-alkoxide intermediate followed by β-hydride elimination. nih.gov In the context of pyridine synthesis, catalysts like Fe3O4/HT-Co have been shown to facilitate the one-pot synthesis of triaryl pyridines under an air atmosphere, indicating that the catalyst also promotes the aerobic oxidative aromatization of the dihydropyridine intermediate. orgchemres.org Similarly, copper-catalyzed systems have been developed for the redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, leading directly to pyridines under mild conditions. organic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for producing substituted pyridines depends on factors such as desired substitution pattern, scalability, cost, and environmental impact. One-pot MCRs catalyzed by heterogeneous systems often present the most attractive features in terms of operational simplicity and sustainability.

Below is a comparative table of different catalytic systems used for the synthesis of 2,4,6-triarylpyridines, a closely related class to the target compound.

CatalystReactantsConditionsYieldKey Advantages
Fe3O4/HT-Co orgchemres.orgAcetophenone, Benzaldehyde, NH4OAcSolvent-free, Reflux, AirHighMagnetically separable, Reusable (up to 5 runs), Aerobic oxidation
PET@UiO-66 nih.govBenzyl alcohol, Acetophenone, NH4OAcTHF, 60 °C, TBHP (oxidant)Good to ExcellentReusable vial, Stable, Operationally simple
KOH in DMSO researchgate.netAcetophenone, Aryl aldehyde, NH4OAcDMSO, RTGoodSimple, No complex catalyst needed, Short reaction time
Graphene Oxide nih.govBenzaldehyde, Acetophenone, NH4OAcToluene, RefluxGood to ExcellentMetal-free, Dual-role (acid catalyst and oxidant), Environmentally benign
Cerium (IV) Ammonium Nitrate dntb.gov.uaAldehyde, β-keto ester, NH3 sourceAqueous MediumGoodHantzsch reaction in water, Green solvent

This table is interactive and can be sorted by column.

The data indicates that heterogeneous and metal-free catalytic systems can achieve high yields under relatively mild or solvent-free conditions, with excellent potential for catalyst reuse. The selectivity in these MCRs is generally high, leading to the desired 2,4,6-trisubstituted pyridine framework.

Synthesis of Structurally Related Polyhydroxylated Pyridines and Arylpyridine Derivatives

The methodologies described are not limited to a single compound but can be extended to a range of structurally related molecules. The synthesis of various polyhydroxylated pyridines, such as 2,3-dihydroxypyridine, has been reported through multi-step reaction sequences. chemicalbook.com The synthesis of polyhydroxylated piperidines, the saturated analogues, has also been extensively studied, often starting from chiral precursors to control stereochemistry. nih.govnih.gov

The synthesis of arylpyridine derivatives is a particularly active area of research, with applications in materials science and medicinal chemistry. tandfonline.comacs.orgmdpi.comnih.gov Modern methods for C-H arylation have provided sustainable routes to 2-arylpyridines. For example, a photoredox-catalyzed Meerwein arylation using in-situ generated diazonium salts allows for the direct arylation of pyridines under blue light irradiation. acs.org This highlights a shift towards functionalizing pre-formed pyridine rings as an alternative to de novo ring construction.

Iii. Advanced Spectroscopic and Structural Characterization Techniques for 2,4,6 Trihydroxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 2,4,6-trihydroxypyridine and its analogs. It provides information on the connectivity of atoms and their chemical environment.

The tautomeric nature of this compound, existing in equilibrium between pyridinetriol and pyridinone forms, significantly influences its ¹H and ¹³C NMR spectra. The positions of the signals (chemical shifts) are sensitive to the electron density around the nuclei, which is affected by the presence of electronegative oxygen atoms and the aromaticity of the pyridine (B92270) ring.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring and the hydroxyl groups will give rise to characteristic signals. The chemical shifts of the ring protons are influenced by the electron-donating effects of the hydroxyl groups. For the aromatic tautomer, the two equivalent protons at the C3 and C5 positions would be expected to produce a single signal. The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature, and they often appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the hydroxyl groups (C2, C4, C6) are expected to be significantly deshielded and appear at higher chemical shifts (downfield). The remaining two carbon atoms of the pyridine ring (C3, C5) would resonate at a lower chemical shift (upfield). For comparison, the chemical shifts of pyridine itself are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). The introduction of three hydroxyl groups would cause a significant downfield shift for C2, C4, and C6 and an upfield shift for C3 and C5 due to the strong electron-donating resonance effect of the -OH groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Aromatic Tautomer)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-OHVariable (broad)-
C3-H~6.0 - 7.0~100 - 115
C4-OHVariable (broad)-
C5-H~6.0 - 7.0~100 - 115
C6-OHVariable (broad)-
C2-~155 - 165
C4-~155 - 165
C6-~155 - 165

Note: These are estimated values and can vary based on solvent and experimental conditions.

For derivatives of this compound, advanced NMR techniques become invaluable for determining their three-dimensional structure.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish the connectivity between protons and carbons in derivatives. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range couplings, helping to piece together the entire molecular structure.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and preferred conformation of substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing structural information.

The vibrational spectrum of this compound is characterized by modes associated with the pyridine ring and the hydroxyl groups.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations will likely be observed in the 1200-1300 cm⁻¹ range.

Ring Breathing Modes: The pyridine ring has characteristic "breathing" modes, which are often strong in the Raman spectrum and can be found in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H stretch3200-3600Strong, BroadWeak
C-H stretch (aromatic)3000-3100MediumStrong
C=N stretch1600-1650Medium-StrongMedium
C=C stretch1400-1600Medium-StrongStrong
C-O stretch1200-1300StrongMedium
Ring Breathing980-1050MediumStrong

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

In the analysis of a related compound, 3-chloro-2,5,6-trihydroxypyridine, a deprotonated molecular ion at m/z = 159.9 was identified researchgate.net. This suggests that for this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight. The fragmentation of hydroxypyridines often involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).

A plausible fragmentation pathway for this compound would involve initial dehydration, followed by the loss of CO molecules, leading to the formation of various fragment ions. The stable pyridine ring would likely remain intact during the initial fragmentation steps.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the identification and quantification of compounds in biological matrices.

In the context of this compound and its derivatives, LC-MS can be used to:

Separate isomeric compounds that may have identical mass spectra.

Detect and identify metabolites in biological samples nih.gov.

Quantify the concentration of the parent compound and its derivatives in various samples.

The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass analyzer (e.g., quadrupole, time-of-flight) will depend on the specific analytical requirements. For instance, a study on the degradation of 2-hydroxypyridine (B17775) utilized HPLC-MS with both positive and negative ionization modes to detect and identify intermediate metabolites nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds within a sample. In the context of this compound, which is a non-volatile compound, derivatization is a necessary prerequisite to render it suitable for GC-MS analysis. This process involves chemically modifying the compound to increase its volatility. Common derivatization techniques include silylation, acetylation, and methylation, which convert the polar hydroxyl groups into less polar and more volatile ethers or esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of different components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

After separation in the GC, the volatile derivatives are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with spectral libraries, the identity of the derivatized this compound can be confirmed.

The application of GC-MS in the analysis of this compound derivatives is crucial for quality control, metabolic studies, and environmental monitoring. For instance, it can be used to detect and quantify trace amounts of this compound in complex matrices. The identification of bioactive chemical compounds is based on the peak area, retention time, molecular weight, and molecular formula. researchgate.net

Table 1: Illustrative GC-MS Data for a Derivatized this compound Sample

Retention Time (min)Major Mass Fragments (m/z)Compound Identity
12.5285, 270, 198Tris(trimethylsilyl)-2,4,6-trihydroxypyridine
15.2211, 169, 127Diacetyl-2,4,6-trihydroxypyridine
18.9169, 141, 1132,4,6-Trimethoxypyridine

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. In the solid state, atoms are arranged in a regular, repeating pattern, and when a beam of X-rays is directed at the crystal, it is diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined.

For this compound and its derivatives, XRD provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. This is crucial for understanding its physical and chemical properties, including its tautomeric forms.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. mun.ca This technique requires a well-ordered single crystal of the compound, typically with dimensions of at least 0.1 mm in all directions. The crystal is mounted on a goniometer and rotated in a beam of X-rays. The diffraction pattern is recorded on a detector, and the resulting data is used to solve the crystal structure.

For this compound, single crystal XRD can unambiguously determine which tautomeric form or forms are present in the solid state. For example, a study on a derivative, 2,4,6-trinitropyridine, revealed its crystallization in the space group Pbcn with specific unit cell parameters. researchgate.net The ability to obtain detailed structural information, including the precise location of hydrogen atoms, is critical for understanding hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.

Table 2: Crystallographic Data for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.35
b (Å)8.52
c (Å)10.21
β (°)105.3
Volume (ų)617.4
Z4

PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and quantification in a mixture. rigaku.com This is of great importance in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Furthermore, PXRD is a valuable tool for assessing the crystalline purity of a sample. The presence of sharp diffraction peaks is indicative of a well-ordered crystalline material, while a broad, diffuse background suggests the presence of amorphous content. By comparing the experimental PXRD pattern to a reference pattern, the presence of any crystalline impurities can be detected. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule.

For this compound, UV-Vis spectroscopy is a powerful tool for studying its tautomeric equilibria in solution. The different tautomers of this compound have distinct electronic structures and will therefore absorb light at different wavelengths. By analyzing the changes in the UV-Vis spectrum under different conditions, such as solvent polarity and pH, it is possible to determine the relative populations of the different tautomers.

However, a common challenge is the strong overlap of the absorption bands of individual tautomers, which can make it difficult to obtain their individual spectra directly from the experimental data. nih.gov In such cases, spectral decomposition techniques and theoretical calculations are often employed to resolve the individual contributions of each tautomer. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Tautomers of this compound in Different Solvents

TautomerSolventλmax (nm)
Tri-keto formWater275
Di-keto-enol formEthanol290
Keto-dienol formAcetonitrile310
Tri-enol formDioxane325

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a newly synthesized compound like a derivative of this compound, elemental analysis is a crucial step in confirming its empirical formula and assessing its purity.

The technique typically involves the combustion of a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct stoichiometry of the compound.

Table 4: Elemental Analysis Data for this compound (C₅H₅NO₃)

ElementTheoretical %Experimental %
Carbon (C)47.2547.18
Hydrogen (H)3.973.95
Nitrogen (N)11.0210.98
Oxygen (O)37.7637.89

Iv. Theoretical and Computational Investigations of 2,4,6 Trihydroxypyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecular systems due to its balance of accuracy and computational efficiency. For 2,4,6-trihydroxypyridine, DFT calculations are crucial for predicting its most stable three-dimensional arrangement and understanding its electronic behavior.

The first step in a computational analysis is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Computational studies have performed geometry optimization for this compound (THP-OH) using DFT methods, such as the M06-2X functional with a 6-311++G(d,p) basis set. researchgate.net This process identifies the most stable rotamers, which are conformations that differ by rotation around single bonds, such as the C-O bonds of the hydroxyl groups. The optimized geometry provides a foundational model for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific calculated values for bond lengths and angles for this compound are not readily available in the searched literature. The following table is an illustrative example of what such data would entail.

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC2-OValue
Bond LengthC4-OValue
Bond LengthC6-OValue
Bond LengthN1-C2Value
Bond AngleN1-C2-C3Value
Bond AngleC3-C4-C5Value
Dihedral AngleH-O-C2-N1Value

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov A small gap indicates that the molecule is more reactive. DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. For this compound, this analysis would reveal its predisposition to engage in various chemical reactions.

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Gap (ΔE) Value

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.demdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species.

In an MEP map, different colors represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Blue areas signify regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would highlight the electron-rich oxygen atoms of the hydroxyl groups (red) and the electron-deficient hydrogen atoms (blue), providing a visual representation of its reactive sites. nih.gov

Tautomerism Studies via Computational Methods

This compound can exist in several tautomeric forms, most notably in equilibrium with its keto forms, such as 4-hydroxy-2,6-pyridinedione and the fully keto 2,4,6-pyridinetrione. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The relative stability of these tautomers can be significantly influenced by factors like the solvent and temperature.

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the total electronic energies of each tautomer, researchers can predict their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium. For similar systems like 2,4,6-pyrimidinetrione, DFT studies have shown that the triketo form is the most stable tautomer. researchgate.net Similar calculations for this compound would clarify its preferred tautomeric form in the gas phase and in different solvents, which is crucial for understanding its chemical behavior.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models (e.g., CPCM)

The properties and reactivity of a molecule can change dramatically in solution compared to the gas phase. Continuum solvation models are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used example, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netnih.gov

In the context of this compound, CPCM can be used to study how solvents of different polarities, such as nonpolar benzene (B151609) and polar water, affect its properties. researchgate.netnih.gov For instance, polar solvents can stabilize charged or highly polar species, potentially shifting tautomeric equilibria. A computational study on this compound's antioxidant activity investigated its behavior in benzene (a nonpolar solvent) and water (a polar solvent), demonstrating the importance of considering solvent effects on reaction mechanisms. researchgate.netnih.gov These models can predict changes in molecular geometry, electronic properties, and the relative energies of tautomers in different environments. mdpi.comnih.gov

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy of Formation)

DFT calculations can be used to compute key thermodynamic parameters, providing quantitative insights into the stability and reactivity of molecules. Important parameters include the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G).

Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Gibbs Free Energy (G): This parameter combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of a reaction's spontaneity or a molecule's stability under specific conditions of temperature and pressure. Calculations of Gibbs free energy differences between tautomers (ΔG) can predict their equilibrium ratios. researchgate.net

For this compound, these calculations are essential for understanding the thermodynamics of its tautomerization and other reactions. For example, in the study of its antioxidant properties, thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP) were calculated to determine the favorability of different reaction pathways like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov

Theoretical Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Shifts)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods are crucial for understanding its structural and electronic properties, particularly given its potential for tautomerism. The prediction of spectroscopic data such as vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts is a key aspect of these theoretical investigations.

Computational studies on pyridine (B92270) derivatives often employ methods like Density Functional Theory (DFT) and ab initio calculations to determine molecular structures and spectroscopic parameters. nih.govnih.gov These theoretical approaches allow for the examination of different tautomeric forms, such as the trihydroxy, dihydroxy-pyridone, and pyridinetrione forms, each of which would exhibit distinct spectroscopic signatures.

Vibrational Frequencies

The theoretical prediction of vibrational frequencies is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed on the optimized geometry of the molecule. The resulting vibrational modes can be analyzed to understand the specific atomic motions corresponding to each frequency. For a molecule like this compound, key vibrational modes would include O-H stretching, C=O stretching in the pyridone tautomers, C-N stretching, and various ring deformation modes.

Computational approaches, such as those based on DFT, can provide a set of harmonic vibrational frequencies. researchgate.net While these calculated frequencies may systematically deviate from experimental values due to the harmonic approximation and the choice of basis set, they can be scaled to provide a more accurate comparison with experimental spectra. nih.gov

Below is an illustrative table of theoretically predicted vibrational frequencies for a tautomeric form of this compound, calculated using a DFT method.

Hypothetical Calculated Vibrational Frequencies for a Tautomer of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3650Hydroxyl group stretching
ν(N-H)3450N-H stretching in pyridone form
ν(C=O)1720Carbonyl stretching in pyridone form
ν(C=C)1640Ring C=C stretching
ν(C-N)1350Ring C-N stretching
δ(O-H)1250Hydroxyl group in-plane bending
Ring Breathing1010Symmetric ring stretching

NMR Shifts

Theoretical calculations are also widely used to predict NMR chemical shifts, which are fundamental for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei, from which the chemical shifts are derived. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Therefore, these calculations can effectively distinguish between different tautomers of this compound. For instance, the chemical shift of the protons attached to oxygen and nitrogen would be significantly different, as would the shifts of the ring carbons depending on whether they are part of a C=C or C=O bond. The accuracy of these predictions can be high, with mean absolute errors often less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts in some cases. d-nb.info

An illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for a tautomeric form of this compound is presented below.

Hypothetical Calculated NMR Chemical Shifts for a Tautomer of this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (on O)9.5
H (on N)8.2
H (on C3/C5)6.1
¹³C NMR
C2165.0
C3105.0
C4170.0
C5105.0
C6165.0

V. Chemical Reactivity and Mechanistic Studies Involving 2,4,6 Trihydroxypyridine

Reaction Mechanism Investigations via Computational Kinetics

Computational studies, particularly those employing density functional theory (DFT), have been pivotal in understanding the antioxidant mechanisms of 2,4,6-trihydroxypyridine. These investigations have explored its reactivity in different solvent environments, revealing that the polarity of the medium plays a crucial role in determining the favored reaction pathway. nih.gov In non-polar solvents like benzene (B151609), the neutral form of THP is the dominant species, while in polar aqueous solutions at physiological pH, it primarily exists in its monoanionic form. nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant donates a hydrogen atom to a free radical. For this compound, this is a plausible mechanism for radical scavenging. nih.gov In a non-polar solvent such as benzene, the HAT pathway is one of the operative mechanisms. nih.gov Computational studies have calculated the thermodynamic and kinetic parameters for this process.

Table 1: Calculated Gibbs Free Energies (ΔrG), Activation Energies (ΔG‡a), and Rate Constants (k) for the HAT Mechanism of this compound with HO• Radical

SolventReaction PathwayΔrG (kJ/mol)ΔG‡a (kJ/mol)k (M⁻¹s⁻¹)
BenzeneTHP-OH + HO• → THP-O• + H₂O-130.820.31.12 x 10⁹
WaterTHP-O⁻ + HO• → THP-O•⁻ + H₂O-152.025.12.11 x 10⁸

Data sourced from a computational study by Milanović et al. nih.gov

The data indicates that the HAT mechanism is thermodynamically favorable in both environments, as evidenced by the negative Gibbs free energies of reaction.

In the Radical Adduct Formation (RAF) mechanism, the free radical adds to the aromatic ring of the antioxidant. This is another significant pathway for the radical scavenging activity of this compound, particularly in non-polar media. nih.gov The hydroxyl radical (HO•), being electrophilic, can attack the carbon atoms of the THP ring. nih.gov

Table 2: Calculated Gibbs Free Energies (ΔrG), Activation Energies (ΔG‡a), and Rate Constants (k) for the RAF Mechanism of this compound with HO• Radical

SolventReaction Pathway (Position of Attack)ΔrG (kJ/mol)ΔG‡a (kJ/mol)k (M⁻¹s⁻¹)
BenzeneTHP-OH + HO• → [THP(OH)•]-OH (C3/C5 attack)-62.631.41.03 x 10⁷
WaterTHP-O⁻ + HO• → [THP(O⁻)(OH)•] (C3/C5 attack)-76.832.74.10 x 10⁶

Data sourced from a computational study by Milanović et al. nih.gov

These calculations demonstrate that RAF is a viable, albeit kinetically slower, mechanism compared to HAT in both solvent environments.

In polar solvents like water, two-step mechanisms become more prominent. The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves the deprotonation of the antioxidant followed by electron transfer to the radical. For this compound in aqueous solution, where it exists as a monoanion, SPLET is an operative mechanism. nih.gov

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism, which involves an initial electron transfer from the antioxidant to the radical followed by proton transfer, has been found to be a less plausible pathway for this compound in its reactions with the hydroxyl radical. nih.gov

Table 3: Calculated Gibbs Free Energies (ΔrG) for the Steps of the SPLET Mechanism of this compound Monoanion with HO• Radical in Water

Reaction StepReaction PathwayΔrG (kJ/mol)
Proton LossTHP-O⁻ + HO⁻ → THP-O²⁻ + H₂O-
Electron TransferTHP-O²⁻ + HO• → THP-O•⁻ + HO⁻-239.9

Data sourced from a computational study by Milanović et al. nih.gov

The highly exergonic nature of the electron transfer step in the SPLET mechanism underscores its favorability in aqueous media.

Quantum Mechanics-Based Test for Overall Free-Radical Scavenging Activity (QM-ORSA) Protocol

Solventk_overall (M⁻¹s⁻¹)
Benzene1.13 x 10⁹
Water2.15 x 10⁸

Data sourced from a computational study by Milanović et al. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of the this compound molecule is significantly influenced by the interplay of its substituent groups. The three hydroxyl (-OH) groups are electron-donating, which increases the electron density of the pyridine (B92270) ring and enhances its reactivity towards electrophiles, including free radicals. nih.gov Conversely, the nitrogen atom in the pyridine ring has an electron-withdrawing effect. nih.gov

Electrophilic and Nucleophilic Reaction Pathways

Beyond its radical scavenging activity, the chemical nature of this compound is dictated by its tautomeric forms. It can exist in several tautomeric forms, including the trihydroxy form and various pyridone forms. This tautomerism is crucial in determining its behavior in electrophilic and nucleophilic reactions. chemtube3d.com

The hydroxyl groups make the ring electron-rich and susceptible to electrophilic attack. However, the pyridine nitrogen is a site of basicity and can be protonated in acidic conditions, which would deactivate the ring towards electrophiles.

Conversely, the pyridone tautomers possess both nucleophilic (at the nitrogen or oxygen atoms) and electrophilic (at the carbonyl carbon) centers. Hydroxypyridines can act as ambidentate nucleophiles, with reactions potentially occurring at either the nitrogen or oxygen atoms, depending on the specific tautomer present and the reaction conditions. researchgate.net For instance, in reactions with electrophiles like 1-chloro-2,4,6-trinitrobenzene, other hydroxypyridine isomers have shown reactivity at both N and O centers. researchgate.net While specific studies on the electrophilic and nucleophilic reactions of this compound are not abundant, its structural features suggest a rich and complex reactivity profile awaiting further exploration.

pH and Solvent Polarity Effects on Reaction Mechanisms

The chemical reactivity of this compound is profoundly influenced by the surrounding environment, particularly the pH of the medium and the polarity of the solvent. These factors can dictate the predominant tautomeric form of the molecule, its ionization state, and the operative reaction pathways.

The pH of the solution determines the protonation state of this compound, which has multiple ionizable hydroxyl groups and a ring nitrogen atom. The distribution of its neutral, monoanionic, dianionic, and trianionic species is directly dependent on the pKa values of the molecule. While experimental pKa values require consultation of specific literature, a computational study has shown that at a physiological pH of 7.4 in an aqueous solution, the monoanionic form of this compound is the overwhelmingly dominant species, accounting for approximately 97.4% of the population researchgate.net. The dianion is present in a negligible amount (around 2.5%), and the neutral and other ionized forms are not significantly populated at this pH researchgate.net.

The interplay of pH and solvent polarity significantly impacts the reaction mechanisms of this compound, as demonstrated in computational studies of its radical scavenging activity. The reaction pathways in a non-polar solvent like benzene are different from those in a polar solvent like water.

In a non-polar environment, where the neutral form of this compound predominates, the primary reaction mechanisms for its antioxidant activity are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) researchgate.net.

In contrast, the reaction landscape in a polar aqueous solution is more intricate due to the presence of ionized species and the solvent's ability to mediate charge separation. At physiological pH, where the monoanion is the key species, the operative mechanisms include HAT, RAF, and Sequential Proton Loss Electron Transfer (SPLET) researchgate.net. The SPLET mechanism, which is facilitated in polar solvents, involves the initial deprotonation of the antioxidant followed by electron transfer to the radical.

The following table summarizes the findings from a computational study on the reaction mechanisms of this compound with a hydroxyl radical in different solvent environments.

SolventDominant Species (at pH 7.4 for Water)Operative Reaction Mechanisms
Benzene (Non-polar)NeutralHydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF)
Water (Polar)MonoanionHydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Sequential Proton Loss Electron Transfer (SPLET)

The following table provides a more detailed look at the dominant species of this compound in an aqueous solution at physiological pH, based on computational analysis.

SpeciesPopulation at pH 7.4 (%)
Monoanion97.4
Dianion2.5

These findings underscore the critical role of the reaction environment in directing the chemical behavior of this compound. The choice of solvent and control of pH are therefore essential considerations in any mechanistic study or synthetic application involving this compound. Further experimental studies, including kinetic and spectroscopic analyses across a wider range of pH values and in various solvents, would provide a more complete quantitative understanding of these effects.

Vi. Derivatization and Functionalization Strategies of 2,4,6 Trihydroxypyridine

Synthesis of Ether and Ester Derivatives of 2,4,6-Trihydroxypyridine

The hydroxyl groups of this compound are primary sites for derivatization, allowing for the synthesis of a wide range of ether and ester derivatives. These reactions can modulate the electronic and steric properties of the molecule.

Ether Synthesis: The formation of ether derivatives, or O-alkylation, can be achieved through various methods. A common approach involves the reaction of this compound with alkyl halides in the presence of a base. The basic conditions deprotonate the hydroxyl groups, forming more nucleophilic alkoxides that subsequently react with the alkyl halide. The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. For instance, a strong base is likely to promote polyalkylation, whereas milder bases may allow for more controlled, stepwise alkylation. The synthesis of aryl vinyl ethers has been demonstrated using a copper(II) acetate (B1210297) mediated coupling of phenols with a 2,4,6-trivinylcyclotriboroxane-pyridine complex, a methodology that could potentially be adapted for this compound. researchgate.net

Ester Synthesis: Esterification of the hydroxyl groups can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a mild and efficient method for the synthesis of highly functionalized esters and could be applicable to this compound. acs.orghta-it.comnih.gov This method is particularly useful for sterically hindered substrates.

Derivative Type General Reaction Reagents Potential Products
EtherWilliamson Ether SynthesisAlkyl halide, Base (e.g., NaH, K2CO3)2,4,6-Trialkoxypyridines
EsterAcylationAcyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N)2,4,6-Triacyloxypyridines
EsterYamaguchi EsterificationCarboxylic acid, 2,4,6-Trichlorobenzoyl chloride, DMAPFunctionalized 2,4,6-triacyloxypyridines

Functionalization at the Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound, particularly in its tautomeric pyridone forms, is a key site for functionalization.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved by reacting the corresponding pyridone tautomer with alkylating agents. Catalyst- and base-free N-alkylation of 2-hydroxypyridines with organohalides has been reported, offering a specific and efficient method. acs.org This approach is proposed to proceed through the formation of a pyridyl ether intermediate that then rearranges to the N-alkylated product. acs.org P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters has also been demonstrated as a practical method under mild conditions. organic-chemistry.org

N-Arylation: The introduction of aryl groups at the nitrogen atom can be accomplished through copper-catalyzed cross-coupling reactions. For instance, the N-arylation of 2- and 4-hydroxypyridines with aryl bromides and iodides has been achieved using a copper catalyst with specific ligands. acs.org These methods provide a direct route to N-arylpyridones, which are important structural motifs in medicinal chemistry.

Functionalization Reaction Type Key Reagents/Catalysts Potential Products
N-AlkylationCatalyst- and base-free reactionOrganohalidesN-Alkyl-dihydroxypyridinones
N-AlkylationP(NMe2)3-mediated deoxygenationα-Keto esters, P(NMe2)3N-Alkyl-dihydroxypyridinones
N-ArylationCopper-catalyzed cross-couplingAryl halides, Copper catalyst, LigandN-Aryl-dihydroxypyridinones

Introduction of Alkyl and Aryl Substituents for Structural Diversification

Introducing alkyl and aryl groups directly onto the carbon framework of the pyridine ring significantly enhances structural diversity.

C-Alkylation and C-Arylation: While direct C-H functionalization of the this compound ring can be challenging due to the activating effect of the hydroxyl groups, methods developed for other pyridine derivatives offer potential pathways. For instance, a facile arylation, alkenylation, and alkylation of functionalized 2-halopyridine N-oxides with various Grignard reagents has been developed, representing a highly efficient and selective C-H bond functionalization. nih.gov Such a strategy would require prior halogenation of the this compound ring.

The synthesis of 2,4,6-triaryl pyridines has been achieved through one-pot condensation reactions of substituted acetophenones, aldehydes, and ammonium (B1175870) acetate. researchgate.net While this method builds the pyridine ring from precursors, it highlights a strategy for accessing tri-substituted pyridine scaffolds.

Substitution Type Methodology Key Reagents Potential Outcome for this compound
C-Alkylation/ArylationFunctionalization of pre-halogenated pyridineGrignard reagentsIntroduction of alkyl/aryl groups at specific carbon positions
Ring SynthesisOne-pot condensationAcetophenones, Aldehydes, Ammonium acetateSynthesis of 2,4,6-triarylpyridines with hydroxyl functionalities on the aryl rings

Regioselective Derivatization Methodologies

Controlling the site of derivatization on the this compound molecule is crucial for synthesizing specific isomers with desired properties. The presence of multiple reactive sites (three hydroxyl groups and the nitrogen atom in tautomeric forms) makes regioselectivity a significant challenge.

The regioselectivity of O-alkylation of dihydroxy-substituted aromatic compounds can be influenced by the choice of base and solvent. For instance, cesium bicarbonate has been shown to promote regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone. digitellinc.comnih.govnih.gov A TfOH-catalyzed carbenoid insertion has been reported for the regioselective O-alkylation of 2-pyridones, achieving high selectivity. rsc.orgrsc.org

The tautomeric equilibrium between the trihydroxy form and various pyridone forms plays a critical role in determining the site of functionalization. Conditions that favor a specific tautomer can lead to selective derivatization at either the oxygen or nitrogen atoms.

Reaction Methodology Key Factors for Regioselectivity Potential Application to this compound
O-AlkylationBase-mediated alkylationChoice of base (e.g., CsHCO3), solventSelective alkylation of one hydroxyl group over others
O-AlkylationTfOH-catalyzed carbenoid insertionCatalyst, nature of diazo compoundHighly selective O-alkylation of a specific pyridone tautomer
N- vs. O-AlkylationCatalyst- and base-free conditionsReaction with organohalidesSpecific N-alkylation of pyridone tautomers

Applications of Derivatization in Enhancing Analytical Performance

Chemical derivatization is a powerful tool to improve the analytical performance of methods for determining this compound and its metabolites. Derivatization can enhance detectability, improve chromatographic separation, and enable chiral analysis. hta-it.comnih.govlibretexts.orgresearchgate.net

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. nih.govyoutube.com Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common technique. nih.govyoutube.com Acylation and alkylation are other methods used to create less polar and more volatile derivatives suitable for GC analysis. youtube.com

In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.netnih.gov For instance, dansyl chloride can be used to derivatize phenolic hydroxyl groups, leading to a significant increase in mass spectrometric response. nih.gov

If this compound is asymmetrically substituted, it can exist as enantiomers. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. researchgate.netnih.govmdpi.comamericanpharmaceuticalreview.comnih.gov

Common chiral derivatizing agents include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride, which react with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org Other reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) are also widely used for the chiral analysis of amines and alcohols. nih.gov The choice of the CDA is crucial for achieving good separation of the resulting diastereomers.

Analytical Technique Derivatization Goal Common Reagents Expected Improvement
Gas Chromatography (GC)Increase volatility and thermal stabilitySilylating agents (e.g., BSTFA, TMCS), Acylating agentsImproved peak shape, reduced tailing, lower detection limits
High-Performance Liquid Chromatography (HPLC)Enhance UV-Vis or fluorescence detectionDansyl chloride, Benzoyl chloride, OPAIncreased sensitivity and selectivity
Enantiomeric Analysis (GC or HPLC)Formation of separable diastereomersMosher's acid chloride, FLEC, Chiral isothiocyanatesResolution and quantification of individual enantiomers

Vii. Exploration of 2,4,6 Trihydroxypyridine in Coordination and Supramolecular Chemistry

2,4,6-Trihydroxypyridine as a Ligand in Metal Complexation

While specific studies detailing the metal complexes of unsubstituted this compound are scarce, its behavior as a ligand can be inferred from the extensive research on related hydroxypyridinone (HOPO) chelators. Hydroxypyridinones are recognized for their exceptional ability to form stable complexes with a variety of metal ions, particularly hard metal ions like Fe(III), Al(III), and Ga(III). mdpi.comacs.org

The coordinating power of this compound stems from its ability to present multiple donor atoms. In its keto-enol tautomeric forms, it can offer bidentate (O,O) or (N,O) chelation sites. The deprotonated hydroxyl and amide groups are strong donors, making the ligand a potent chelator. The arrangement of the three hydroxyl groups allows for the potential formation of multidentate ligands if the scaffold is functionalized, leading to highly stable, hexadentate or octadentate structures that can fully encapsulate a metal ion. acs.org The design of such multidentate chelators often involves linking multiple hydroxypyridinone units to a central scaffold. mdpi.com

The stability of the resulting metal complexes is influenced by the positioning of the donor groups. For instance, the basicity of the coordinating oxygen atoms and their distance from the ring nitrogen are key factors in determining the affinity for specific metal ions. mdpi.com

Table 1: Potential Coordination Modes of this compound Tautomers

Tautomeric Form Potential Donor Atoms Possible Chelation Mode
Tri-hydroxy form Pyridine (B92270) N, Hydroxyl O Monodentate (N or O), Bidentate (N,O)
Di-keto, mono-enol form Carbonyl O, Enol O, Amide N Bidentate (O,O), Bidentate (N,O)

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Scaffolds

Direct incorporation of the this compound molecule as a primary linker in Metal-Organic Frameworks (MOFs) or coordination polymers has not been extensively reported. However, the functionalization of the core pyridine ring to create multitopic linkers is a well-established strategy for constructing such extended networks. mdpi.com Research on derivatives like pyridine-2,4,6-tricarboxylic acid demonstrates how the pyridine scaffold can be used to generate diverse and robust coordination polymers. nih.gov

Under hydrothermal conditions, pyridine-2,4,6-tricarboxylic acid reacts with various transition metals and lanthanides to form coordination polymers. nih.gov In some instances, the reaction can induce decarboxylation and hydroxylation, yielding a 4-hydroxypyridine-2,6-dicarboxylic acid ligand within the final structure. nih.gov Similarly, bismuth(III) has been shown to form a variety of coordination polymers with 2,4,6-pyridine tricarboxylic acid, resulting in structures ranging from two-dimensional layers to more complex networks. uzh.ch

The design principles for creating MOFs from such scaffolds involve:

Functionalization: Modifying the 2,4, and 6 positions of the pyridine ring with coordinating groups, typically carboxylates, to act as multitopic linkers. nih.gov

Auxiliary Ligands: Introducing secondary ligands to control the dimensionality and fine-tune the properties of the resulting framework. rsc.org

For this compound, the hydroxyl groups could serve as points for further functionalization, allowing for the synthesis of custom-designed linkers for novel MOFs.

Supramolecular Assembly via Hydrogen Bonding and π-Stacking Interactions

The molecular structure of this compound, particularly in its pyridinetrione tautomeric form, is exceptionally well-suited for forming extensive supramolecular assemblies through non-covalent interactions. The presence of multiple N-H and C=O groups makes it an ideal candidate for creating robust hydrogen-bonding networks.

The self-assembly of 2-pyridone derivatives is a classic example in crystal engineering, where molecules typically form dimeric structures via N-H···O hydrogen bonds, creating a specific R²₂(8) graph set motif. nih.gov Given that this compound contains multiple such sites, it can be expected to form complex 2D or 3D hydrogen-bonded networks. Studies on the closely related 2,4,6-trihydroxybenzoic acid show that its structure is dominated by intricate hydrogen-bonding and face-to-face π-stacking of the aromatic rings. researchgate.net

In the solid state, this compound can engage in:

Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups can form strong, directional hydrogen bonds, leading to the formation of tapes, sheets, or three-dimensional architectures. The specific pattern depends heavily on the crystallization conditions. nih.govchemrxiv.org

These strong intermolecular interactions are fundamental to the crystal engineering of pyridine-based supramolecular structures.

Self-Assembly of Discrete Metalla-Assemblies

Coordination-driven self-assembly is a powerful method for constructing discrete, well-defined two- and three-dimensional structures like metallacycles and metallacages. mdpi.com This strategy relies on combining metal ions that provide specific coordination angles (e.g., 90° from Pt(II) or Pd(II)) with rigid, multitopic organic ligands. nih.govpreprints.org

While this compound itself is not typically used as a linker in these assemblies, its scaffold represents a core that can be functionalized to create suitable building blocks. By attaching pyridyl or other coordinating groups at the 2, 4, and 6 positions, the molecule could be transformed into a planar, tritopic "panel" for the construction of polyhedral cages. nih.govresearchgate.net

The fundamental principles governing the formation of these metalla-assemblies include:

Symmetry and Stoichiometry: The geometry of the final structure is dictated by the coordination preference of the metal ion and the number and orientation of the binding sites on the ligand. nih.gov

Reversibility: The formation of moderately strong, reversible metal-ligand bonds allows for "error correction" during the assembly process, leading to the thermodynamically most stable product. preprints.org

Host-Guest Chemistry: The internal cavities of these metallacages can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. mdpi.comnih.gov

By applying these principles, functionalized derivatives of this compound could be designed to participate in the self-assembly of novel, functional metallacages.

Photophysical Properties of this compound-Metal Complexes

The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the coordinated ligands. scholaris.ca Although specific data for this compound complexes are not available, general principles allow for the prediction of their potential behavior.

Transition Metal Complexes: Complexes with transition metals could exhibit luminescence based on several electronic transitions. Ligand-centered (LC) π-π* transitions are common, and the electron-rich nature of the trihydroxypyridine ring may lead to fluorescence, often in the blue region of the spectrum, as seen in MOFs constructed from the related 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand. researchgate.net If coordinated to heavy metals like Ru(II) or Ir(III), intense and long-lived emission from metal-to-ligand charge transfer (MLCT) states could be possible. dtic.mil

Lanthanide Complexes: In lanthanide complexes, the ligand can act as an "antenna." The organic ligand absorbs UV light (a process with a high molar absorptivity), undergoes intersystem crossing to its triplet state, and then transfers this energy to the f-orbitals of the lanthanide ion, which then emits light via its characteristic sharp, line-like f-f transitions. mdpi.comnih.gov For this "antenna effect" to be efficient, the ligand's triplet state energy must be appropriately matched with the accepting energy level of the lanthanide ion. rsc.orgrsc.org Given its aromatic nature, a this compound ligand could potentially serve as an effective sensitizer (B1316253) for visible (e.g., Eu³⁺, Tb³⁺) or near-infrared (e.g., Nd³⁺, Yb³⁺) emitting lanthanides.

Table 2: Potential Photophysical Processes in this compound-Metal Complexes

Metal Type Potential Process Description Expected Emission
Main Group / d¹⁰ Metals (e.g., Zn(II)) Ligand-Centered Fluorescence/Phosphorescence Excitation of the ligand's π-system followed by radiative decay. Typically blue-green fluorescence.
Transition Metals (e.g., Ru(II), Ir(III)) Metal-to-Ligand Charge Transfer (MLCT) Photoinduced electron transfer from a metal d-orbital to a ligand π*-orbital. Strong, long-lived emission (phosphorescence).

Ligand Design Principles for Polyhydroxylated Pyridines

The design of ligands based on polyhydroxylated pyridine scaffolds, such as this compound, is guided by principles aimed at controlling metal ion selectivity, complex stability, and the final supramolecular architecture.

Control of Denticity and Preorganization: The pyridine ring provides a rigid platform. By attaching coordinating groups to this core, multidentate ligands can be created. For example, linking three hydroxypyridinone units to a central scaffold results in hexadentate ligands that form highly stable, 1:1 complexes with metal ions like Fe(III). mdpi.comacs.org This preorganization minimizes the entropic penalty of complexation.

Tuning Donor Properties: The number and position of hydroxyl groups significantly impact the ligand's properties. The basicity of the donor atoms can be tuned by their placement on the ring, which in turn affects the stability and selectivity for different metal ions. mdpi.comrsc.org For instance, 2-pyridonate ligands, which are tautomers of 2-hydroxypyridine (B17775), are versatile platforms used in catalysis, often involving metal-ligand cooperativity where the hydroxyl proton plays an active role. rsc.org

Functionalization for Extended Structures: The pyridine C(sp²)–H bonds or the hydroxyl groups themselves can be sites for functionalization. nih.gov Attaching linker groups, such as carboxylic acids or additional pyridyls, transforms the molecule from a simple chelator into a building block for MOFs, coordination polymers, or discrete metalla-assemblies. nih.govnih.gov This approach allows for the rational design of materials with desired porosity, catalytic activity, or photophysical properties. nih.gov

Second-Sphere Interactions: The non-coordinating N-H or O-H groups on a hydroxypyridine ligand can play a crucial role in stabilizing a complex through second-coordination sphere hydrogen bonding. These interactions can influence the reactivity of the metal center or direct the assembly of larger supramolecular structures. rsc.org

Through the strategic application of these principles, the this compound scaffold holds considerable potential for the development of novel chelators, catalysts, and advanced materials.

Viii. Investigation of 2,4,6 Trihydroxypyridine in Biochemical and Biocatalytic Pathways

Microbial Degradation Pathways of Pyridine (B92270) Derivatives

Microorganisms have evolved sophisticated enzymatic machinery to utilize pyridine derivatives as sources of carbon, nitrogen, and energy. tandfonline.comnih.gov The degradation of these compounds often involves a series of hydroxylation steps, leading to the formation of di- and tri-hydroxylated intermediates, which are then susceptible to ring cleavage. tandfonline.com Numerous bacterial genera, including Arthrobacter, Rhodococcus, and Pseudomonas, have been identified for their ability to metabolize these compounds. researchgate.netresearchgate.net

The catabolism of 2-hydroxypyridine (B17775) (2HP) by various bacteria often proceeds through the formation of hydroxylated intermediates. nih.govasm.org In several studied pathways, a key intermediate is a trihydroxypyridine. For instance, in the bacterium Rhodococcus rhodochrous PY11, the degradation of 2HP involves the formation of 2,3,6-trihydroxypyridine (B1195510) (THP). researchgate.netnih.govnih.gov This intermediate is generated through the oxidation of 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one by the enzyme HpoE. researchgate.netnih.govasm.org The formation of a trihydroxypyridine intermediate is a critical step that precedes the opening of the pyridine ring, a crucial event in the complete mineralization of the compound. nih.govnih.gov While much of the literature points to 2,3,6-trihydroxypyridine, the fundamental role of a trihydroxylated pyridine intermediate is a recurring theme in these catabolic pathways.

Nicotine (B1678760), a major alkaloid in tobacco, is also subject to microbial degradation. researchgate.netnih.govresearchgate.net One of the well-studied pathways for nicotine degradation is the pyridine pathway, utilized by bacteria such as Arthrobacter nicotinovorans. researchgate.netresearchgate.netresearchgate.net In this pathway, the pyridine ring of nicotine is hydroxylated, leading to the formation of 2,6-dihydroxypyridine (B1200036) (2,6-DHP). nih.govresearchgate.net This dihydroxylated intermediate is then further hydroxylated to yield 2,3,6-trihydroxypyridine. researchgate.netnih.gov The conversion of 2,6-DHP to 2,3,6-THP is catalyzed by the enzyme 2,6-dihydroxypyridine-3-hydroxylase. nih.gov The formation of this trihydroxypyridine is a key step that links the initial modifications of the nicotine molecule to the central catabolic pathway leading to ring cleavage and eventual assimilation by the microorganism. nih.govnih.gov

PathwayStarting CompoundKey IntermediateOrganism Example
2-Hydroxypyridine Catabolism2-Hydroxypyridine2,3,6-TrihydroxypyridineRhodococcus rhodochrous PY11
Nicotine Degradation (Pyridine Pathway)Nicotine2,3,6-TrihydroxypyridineArthrobacter nicotinovorans

Enzymatic Transformations Involving 2,4,6-Trihydroxypyridine

The biotransformation of pyridine derivatives is orchestrated by a suite of specialized enzymes. These biocatalysts, primarily monooxygenases and dioxygenases, are responsible for the hydroxylation and subsequent cleavage of the pyridine ring. nih.govnih.govresearchgate.net

Following the formation of the trihydroxypyridine intermediate, the next critical step is the cleavage of the aromatic ring. In Rhodococcus rhodochrous PY11, the enzyme responsible for the ring opening of 2,3,6-trihydroxypyridine has been identified as the hypothetical cyclase HpoH. nih.govnih.gov The action of HpoH on 2,3,6-trihydroxypyridine leads to the formation of downstream metabolites that can enter central metabolic pathways. nih.govnih.gov The characterization of HpoH provides a key insight into the enzymatic logic of pyridine ring cleavage, a thermodynamically challenging reaction.

EnzymeFunctionSubstrateOrganism Example
HpoBCDF (Dioxygenase)Initial hydroxylation2-HydroxypyridineRhodococcus rhodochrous PY11
HpoEOxidation3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-oneRhodococcus rhodochrous PY11
2,6-dihydroxypyridine-3-hydroxylaseHydroxylation2,6-DihydroxypyridineArthrobacter nicotinovorans
HpoH (Cyclase)Ring opening2,3,6-TrihydroxypyridineRhodococcus rhodochrous PY11

Formation of Pigmented Products (e.g., Nicotine Blue) from 2,3,6-Trihydroxypyridine Oxidation

A characteristic feature of the microbial degradation of nicotine and 2-hydroxypyridine by certain bacterial strains is the accumulation of a blue pigment in the culture medium. nih.govnih.gov This pigment, commonly referred to as "nicotine blue," is a result of the spontaneous autooxidation and dimerization of the 2,3,6-trihydroxypyridine intermediate. nih.govnih.govnih.gov The chemical structure of nicotine blue has been identified as 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′). nih.gov The formation of this pigment is a visual indicator of the activity of the pyridine degradation pathway and the production of the trihydroxypyridine intermediate. nih.govnih.gov While this pigment formation represents a side reaction to the main catabolic pathway, it has been a valuable tool for researchers in identifying and characterizing bacteria capable of degrading pyridine derivatives. nih.govnih.gov

Biotransformation Processes for the Synthesis of Hydroxylated Pyridines

The synthesis of hydroxylated pyridines through biotransformation leverages the high selectivity and efficiency of enzymes under mild reaction conditions. Biocatalysts, particularly oxygenases, are increasingly utilized to perform challenging C-H oxyfunctionalisation reactions that are difficult to achieve with traditional chemical catalysis. These enzymes can introduce hydroxyl groups onto the pyridine ring, a key step in both the synthesis of valuable compounds and in microbial catabolic pathways.

A notable example of biotransformation leading to a trihydroxypyridine intermediate is found in the catabolism of 2-hydroxypyridine (2HP) by the bacterium Rhodococcus rhodochrous PY11. This organism can utilize 2HP as its sole source of carbon and energy. The metabolic pathway involves a two-step enzymatic conversion of 2HP to 2,3,6-trihydroxypyridine (THP).

The initial step is catalyzed by a four-component dioxygenase, HpoBCDF. This enzyme hydroxylates 2-hydroxypyridine to produce an intermediate, 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one. Subsequently, this intermediate is oxidized by a dehydrogenase, HpoE, to yield 2,3,6-trihydroxypyridine. This trihydroxypyridine is a key metabolite in the pathway, which spontaneously autoxidizes to form a characteristic blue pigment known as nicotine blue.

Other microorganisms employ different enzymatic strategies for pyridine hydroxylation. For instance, in the nicotinate (B505614) catabolic pathway of Aspergillus nidulans, 6-hydroxynicotinic acid is converted to 2,3,6-trihydroxypyridine via a 2,5-dihydroxypyridine (B106003) intermediate. Similarly, various flavin-dependent monooxygenases are involved in the hydroxylation of different pyridine derivatives in other bacterial pathways. These biocatalytic systems, whether used in whole-cell transformations or with isolated enzymes, represent a sustainable and highly specific approach to producing complex hydroxylated pyridines.

Enzyme/SystemSource OrganismSubstrateProductReference
HpoBCDF (Four-component dioxygenase)Rhodococcus rhodochrous PY112-Hydroxypyridine3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one
HpoE (Dehydrogenase)Rhodococcus rhodochrous PY113,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one2,3,6-Trihydroxypyridine
KpiA (Flavin-dependent monooxygenase)Arthrobacter sp. IN134-Hydroxypyridine3,4-Dihydroxypyridine
Nicotinate Hydroxylase Aspergillus nidulans6-Hydroxynicotinic acid2,6-Dihydroxynicotinic acid

Genetic and Proteomic Analysis of Metabolic Pathways

Understanding the biotransformation of pyridine derivatives at a molecular level requires detailed genetic and proteomic analyses. These approaches allow for the identification of the specific genes, enzymes, and regulatory networks responsible for the metabolic pathways that produce and degrade compounds like this compound and its isomers.

A well-characterized example is the genetic basis for the 2-hydroxypyridine (2HP) catabolic pathway in Rhodococcus rhodochrous PY11. Investigations have revealed a specific gene cluster, designated hpo, which is responsible for the degradation of 2HP. This cluster contains the genes encoding the enzymes that convert 2HP to 2,3,6-trihydroxypyridine (THP) and subsequently open the pyridine ring.

The key genes and their functions in this pathway have been identified:

hpoBCDF : These genes encode the four protein components of the dioxygenase that catalyzes the initial hydroxylation of 2HP.

hpoE : This gene encodes the dehydrogenase responsible for oxidizing the intermediate diol to 2,3,6-trihydroxypyridine.

hpoH : This gene encodes a hydrolase (initially described as a hypothetical cyclase) that catalyzes the hydrolytic ring opening of 2,3,6-trihydroxypyridine, a crucial step in the degradation of the pyridine ring.

Proteomic and metabolomic analyses provide further insight into these pathways by confirming the expression of these enzymes and identifying metabolic changes within the cell in response to the substrate. For example, studies on Rhodococcus species degrading other xenobiotic compounds have used label-free quantification to identify differentially expressed proteins when the organism is grown in the presence of the target compound. This multi-omics approach helps to validate the function of genes identified through sequencing and can reveal the broader physiological adjustments the microorganism makes to metabolize a specific compound, including the upregulation of transport systems and downstream metabolic pathways.

Gene(s)Encoded ProteinSource OrganismFunction in PathwayReference
hpoBCDF Four-component dioxygenaseRhodococcus rhodochrous PY11Initial hydroxylation of 2-hydroxypyridine
hpoE DehydrogenaseRhodococcus rhodochrous PY11Oxidation to 2,3,6-trihydroxypyridine
hpoH THP HydrolaseRhodococcus rhodochrous PY11Ring cleavage of 2,3,6-trihydroxypyridine
kpiA Flavin-dependent monooxygenaseArthrobacter sp. IN13Hydroxylation of 4-hydroxypyridine
kpiC Extradiol dioxygenaseArthrobacter sp. IN13Ring cleavage of 3,4-dihydroxypyridine

Ix. Potential Applications of 2,4,6 Trihydroxypyridine Derivatives in Advanced Materials and Catalysis

Development of 2,4,6-Trihydroxypyridine-based Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Pyridine (B92270) derivatives have been widely explored as fluorescent chemosensors for the detection of various metal ions. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring and the hydroxyl groups of this compound can act as binding sites for metal cations. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence or color, which can be used for detection.

The development of chemosensors based on this compound could offer high selectivity and sensitivity for specific metal ions. For instance, the strategic placement of different functional groups on the pyridine ring can create a specific cavity size and coordination environment, enabling the selective binding of a target ion. Research in this area is focused on synthesizing novel derivatives and evaluating their sensing capabilities towards environmentally and biologically important ions.

Table 1: Examples of Pyridine-Based Chemosensors and their Target Analytes

Chemosensor TypeTarget Analyte(s)Detection Principle
2-amino-3-cyanopyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Fluorescence quenching
Salen Iron (III) ComplexpHFluorescence turn-on
Pyrimidine-based receptor (PTC)Fe³⁺Fluorescence quenching and color change
BODIPY with pyridine ligandsMetal ionsFluorescence modulation

This table is generated based on data from similar pyridine-based structures to illustrate potential applications.

Catalytic Applications of Derivatives and Complexes

The coordination capabilities of the pyridine nitrogen and hydroxyl groups make this compound an attractive ligand for the development of metal-based catalysts. Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of this compound or its derivatives as ligands in MOFs could lead to catalysts with high activity and selectivity for various organic transformations. mdpi.comnih.govnih.gov

The porous nature of these MOFs would allow for the diffusion of reactants to the active catalytic sites within the framework, while the specific coordination environment around the metal center, dictated by the trihydroxypyridine ligand, could influence the reaction pathway and product distribution. Potential catalytic applications include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, iron-based MOFs have been shown to be effective catalysts for cascade reactions to produce 2,4,6-triphenylpyridines. researchgate.net

Photosensitizer Development utilizing this compound Scaffolds

Photosensitizers are molecules that can be excited by light to produce reactive oxygen species (ROS), which can be utilized in applications such as photodynamic therapy (PDT) for cancer treatment. nih.govresearchgate.net The development of effective photosensitizers is a key aspect of advancing PDT. The extended π-system of the pyridine ring, combined with the electron-donating hydroxyl groups, suggests that this compound derivatives could possess interesting photophysical properties.

By modifying the this compound scaffold with other chromophores or targeting moieties, it may be possible to develop novel photosensitizers with enhanced light absorption in the therapeutic window, improved ROS generation, and better selectivity for cancer cells. Research in this area would involve the synthesis of new derivatives and the detailed investigation of their photophysical and biological properties. While porphyrins are the most clinically approved photosensitizers, the development of new scaffolds is an active area of research. nih.gov

Integration into Polymeric and Supramolecular Architectures

The multifunctional nature of this compound makes it an excellent candidate for incorporation into complex macromolecular structures like hyperbranched polymers and other functional materials.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. frontiersin.orgnih.gov Their unique globular structure leads to properties such as low viscosity and high solubility. nih.gov The three hydroxyl groups of this compound could act as branching points in the synthesis of hyperbranched polyesters or polyethers.

The resulting polymers would possess a high density of functional groups, which could be further modified for various applications. For example, these hyperbranched polymers could be used as drug delivery vehicles, rheology modifiers, or as components in coatings and adhesives. frontiersin.org The synthesis of hyperbranched aromatic polyamides has been achieved through the polycondensation of AB₂ type monomers, demonstrating the feasibility of creating such structures from multifunctional building blocks. researchgate.net

The incorporation of this compound moieties into polymer backbones can lead to materials with tailored optical and electronic properties. The electron-rich nature of the trihydroxypyridine ring can influence the energy levels of the resulting polymer, making it suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. researchgate.netdntb.gov.uadntb.gov.ua

The properties of these materials can be tuned by copolymerizing this compound with other monomers that possess specific electronic or optical characteristics. The synthesis of hyperbranched polyfluorenes containing a triazine core has demonstrated that the inclusion of specific core units can tune the UV-vis absorption and emission spectra of the resulting polymers. nih.gov A similar approach with this compound could lead to new functional polymers with desirable photophysical properties.

Table 2: Potential Properties and Applications of Polymers Incorporating this compound

Polymer ArchitecturePotential PropertiesPotential Applications
Hyperbranched Polyesters/PolyethersHigh functionality, low viscosity, good solubilityDrug delivery, coatings, adhesives
Linear Conjugated PolymersTunable electronic energy levels, fluorescenceOrganic electronics, sensors
Cross-linked NetworksThermal stability, mechanical strengthHigh-performance materials

This table outlines hypothetical applications based on the known properties of similar polymer systems.

Use as Intermediates for Specialty Chemical Synthesis

The reactivity of the hydroxyl groups and the pyridine ring makes this compound a valuable intermediate in the synthesis of more complex molecules. It can serve as a precursor for the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes.

For example, the hydroxyl groups can be converted into other functional groups, such as ethers, esters, or halogens, opening up a wide range of synthetic possibilities. The synthesis of 2,4,6-trichloropyridine (B96486) from related precursors is a known industrial process, and this compound is a key intermediate in the production of various other chemicals. google.com Similarly, 2,2'-bipyridine (B1663995) macrocycles are important intermediates in the synthesis of rotaxanes. rsc.org The versatile reactivity of this compound positions it as a key starting material for the efficient synthesis of a diverse array of target molecules.

X. Future Research Directions and Emerging Paradigms in 2,4,6 Trihydroxypyridine Chemistry

Advanced Computational Modeling for Predictive Chemistry and Materials Design

The utilization of advanced computational modeling, particularly Density Functional Theory (DFT), is set to revolutionize the study of 2,4,6-trihydroxypyridine. acs.orgacs.orgnih.govmdpi.com DFT calculations allow for the accurate prediction of molecular structures, electronic properties, and reactivity, providing invaluable insights that can guide experimental work. acs.orgacs.orgnih.govmdpi.com By modeling the behavior of this compound and its derivatives at the atomic level, researchers can design novel materials with specific and predictable characteristics.

Future research will likely focus on using DFT to:

Predict the tautomeric equilibria of this compound under various conditions.

Simulate the interaction of this compound with other molecules, such as enzymes or metal ions.

Design new derivatives with enhanced electronic, optical, or catalytic properties.

Model the formation of self-assembled monolayers and other nanostructures.

The integration of machine learning algorithms with DFT data is another promising avenue. This approach can accelerate the discovery of new this compound-based materials by screening vast chemical spaces for promising candidates.

Table 1: Applications of Density Functional Theory (DFT) in Pyridine (B92270) Chemistry

Application Description Relevant Findings
Structural Analysis Prediction of molecular geometries, bond lengths, and bond angles. DFT methods can accurately predict the structures of pyridine derivatives and their complexes. acs.orgnih.gov
Stability and Tautomerism Calculation of the relative stabilities of different tautomeric forms. DFT has been used to study the tautomerism of hydroxypyridines, a key aspect of their chemistry. acs.orgnih.gov
Vibrational Analysis Simulation of infrared and Raman spectra to aid in experimental characterization. Computed vibrational frequencies from DFT show good agreement with experimental data for pyridine compounds. mdpi.com

| Reactivity Prediction | Identification of reactive sites and prediction of reaction pathways. | DFT helps in understanding the chemical behavior of molecules by analyzing parameters like hardness, softness, and electrophilicity. mdpi.com |

Exploration of Novel Biocatalytic Routes for Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the derivatization of this compound. The use of enzymes can lead to the production of complex molecules under mild reaction conditions, often with high enantioselectivity. researchgate.netacs.orgmdpi.comwhiterose.ac.uk

Future research in this area will likely involve:

Screening for and engineering enzymes, such as hydroxylases and glycosyltransferases, that can specifically modify the this compound scaffold.

Developing whole-cell biocatalytic systems for the multistep synthesis of this compound derivatives.

Utilizing chemo-enzymatic approaches that combine the best of both chemical and biological catalysis to create novel derivatization pathways. acs.orgmdpi.comwhiterose.ac.uk

The discovery and development of novel biocatalysts will open up new avenues for the synthesis of a wide range of functionalized this compound derivatives for various applications.

Table 2: Enzymes with Potential for Pyridine Derivatization

Enzyme Class Catalyzed Reaction Potential Application for this compound
Monooxygenases/Hydroxylases Introduction of hydroxyl groups. Regiospecific hydroxylation to create new derivatives. nih.govchemistryviews.org
Ketoreductases (KREDs) Reduction of keto groups to hydroxyl groups. Stereoselective reduction of oxidized derivatives. researchgate.net
Amine Oxidases (AmOx) Oxidation of amines. Creation of reactive intermediates for further functionalization. mdpi.comwhiterose.ac.uk
Ene-Imines Reductases (EneIREDs) Reduction of C=C and C=N bonds. Asymmetric dearomatization to produce chiral piperidines. acs.orgmdpi.comwhiterose.ac.uk

| Pyridine Synthases | Formation of the pyridine ring. | Enzymatic synthesis of the core this compound structure. unc.edu |

Integration with Nanoscience for Hybrid Functional Materials

The integration of this compound with nanoscience presents exciting opportunities for the creation of hybrid functional materials with novel properties and applications. The hydroxyl groups on the pyridine ring can act as anchor points for attachment to the surface of nanoparticles, leading to the formation of stable and functional hybrid materials. nih.govnih.gov

Future research directions include:

The synthesis of this compound-functionalized magnetic nanoparticles for applications in catalysis and biomedical imaging. nih.govnih.govmdpi.comnih.gov

The development of hybrid materials incorporating this compound and quantum dots for sensing and optoelectronic applications.

The use of this compound as a building block for the construction of metal-organic frameworks (MOFs) with tailored porosity and functionality.

These hybrid materials could find use in a wide range of fields, from drug delivery and diagnostics to catalysis and materials science.

Table 3: Potential Hybrid Materials Incorporating this compound

Nanomaterial Potential Linkage with this compound Potential Applications
Iron Oxide Nanoparticles Coordination of hydroxyl groups to the iron oxide surface. MRI contrast agents, targeted drug delivery, hyperthermia treatment. mdpi.comnih.gov
Gold Nanoparticles Thiol-gold interaction (after derivatization) or direct coordination. Biosensors, catalysis, photothermal therapy.
Silica (B1680970) Nanoparticles Covalent bonding through silane coupling agents. Drug delivery, catalysis, composite materials.

| Quantum Dots | Ligand exchange with surface capping agents. | Bioimaging, sensing, light-emitting devices. |

High-Throughput Screening of Derivatization Libraries for Specific Chemical Reactivities

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new molecules with desired properties. nih.gov By creating large libraries of this compound derivatives and screening them for specific chemical reactivities, researchers can accelerate the identification of lead compounds for a variety of applications.

Future research in this area will focus on:

The development of efficient and automated methods for the synthesis of diverse this compound derivatization libraries.

The design of novel HTS assays to screen for specific catalytic activities, binding affinities, or other chemical properties.

The use of DNA-encoded libraries for the screening of vast numbers of this compound derivatives. nih.gov

HTS will play a crucial role in unlocking the full potential of the this compound scaffold by enabling the rapid exploration of its chemical space.

Table 4: Types of Compound Libraries for High-Throughput Screening

Library Type Description Relevance to this compound
Diversity-Oriented Synthesis (DOS) Libraries Libraries containing a wide range of structurally diverse molecules. Exploration of a broad chemical space for novel reactivities.
Target-Oriented Synthesis (TOS) Libraries Libraries designed around a specific biological target or chemical scaffold. Focused screening for specific applications, such as enzyme inhibition. mdpi.com
DNA-Encoded Libraries (DELs) Each molecule is tagged with a unique DNA barcode for easy identification. Enables the screening of billions of compounds simultaneously. nih.gov

| Fragment Libraries | Libraries of small, low-molecular-weight compounds. | Identification of building blocks for the design of larger, more potent molecules. |

Sustainable Synthesis Methodologies for this compound Production

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives is a key area of future research. mdpi.comderpharmachemica.combenthamscience.comnih.gov Green chemistry principles, such as the use of renewable feedstocks, green solvents, and energy-efficient reaction conditions, will be central to these efforts.

Future research will likely focus on:

The development of catalytic systems that can efficiently produce this compound from biomass-derived starting materials. researchgate.netuniroma1.itrsc.orgresearchgate.net

The use of alternative energy sources, such as microwaves and ultrasound, to drive the synthesis of this compound. nih.gov

The design of one-pot, multicomponent reactions that minimize waste and maximize atom economy. mdpi.comderpharmachemica.comnih.gov

By embracing sustainable synthesis methodologies, the chemical industry can reduce its environmental impact while continuing to produce valuable compounds like this compound.

Table 5: Green Chemistry Approaches for Pyridine Synthesis

Approach Description Example
Use of Green Solvents Replacing hazardous organic solvents with more environmentally benign alternatives. Polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable solvent for the synthesis of 2,4,6-triaryl pyridines. derpharmachemica.com
Solvent-Free Reactions Conducting reactions without a solvent, which reduces waste and simplifies purification. Multicomponent synthesis of 2-hydroxypyridines has been achieved under solvent-free conditions. mdpi.com
Catalysis Using catalysts to increase reaction efficiency and reduce energy consumption. Ionic liquids and various nanocatalysts have been employed for the synthesis of pyridine derivatives. benthamscience.comorgchemres.orgnih.gov

| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of fossil fuels. | Pyridines have been synthesized from glycerol, a byproduct of biodiesel production. uniroma1.itrsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for evaluating the antioxidant efficacy of 2,4,6-Trihydroxypyridine (THP) in vitro?

  • Methodological Answer : The antioxidant activity of THP is typically assessed using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. These assays measure the compound's ability to neutralize free radicals via hydrogen atom transfer (HAT) or radical adduct formation (RAF). UV-Vis spectroscopy is employed to monitor changes in absorbance, correlating with radical quenching efficiency. Additionally, electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates and validate reaction pathways .

Q. How is the structural characterization of THP and its reaction intermediates performed using spectroscopic techniques?

  • Methodological Answer : Structural elucidation of THP and its intermediates involves Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., hydroxyl and pyridine rings) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve molecular geometry. For radical intermediates, EPR spectroscopy is critical to detect unpaired electrons and determine spin states. Thermogravimetric analysis (TGA) may also be used to study thermal stability and decomposition pathways under controlled conditions .

Advanced Research Questions

Q. How do computational quantum mechanical methods elucidate the radical scavenging pathways of THP, particularly in different solvent environments?

  • Methodological Answer : Density functional theory (DFT) calculations using software like Gaussian 09 are employed to model reaction pathways. The Quantum Mechanics-Based Test for Overall Radical Scavenging Activity (QM-ORSA) protocol evaluates thermodynamic parameters (e.g., Gibbs free energy, ΔG) and kinetic rate constants (k) for HAT, RAF, and electron transfer mechanisms. Solvent effects are incorporated via implicit solvation models (e.g., PCM), revealing how polar solvents like water favor proton-coupled electron transfer (PCET), while nonpolar solvents like benzene stabilize HAT pathways .

Q. What thermodynamic and kinetic factors determine the dominance of HAT over RAF mechanisms in THP's interaction with HO• radicals?

  • Methodological Answer : HAT mechanisms dominate when the reaction exhibits lower Gibbs activation energy (ΔG‡) compared to RAF. For THP, ΔG‡ for HAT is typically < 50 kJ/mol in benzene, while RAF pathways require higher activation energy due to steric hindrance at the pyridine ring. Kinetic studies via Arrhenius plots further confirm that HAT proceeds faster (k ≈ 10⁸ M⁻¹s⁻¹) than RAF (k ≈ 10⁶ M⁻¹s⁻¹) at 298 K. The exergonicity of HAT (ΔG < −50 kJ/mol) also thermodynamically drives the reaction .

Q. In comparative studies, how does THP's scavenging capacity against HO• radicals differ from phloroglucinol, and what structural features contribute to these differences?

  • Methodological Answer : THP exhibits a 20% higher HO• scavenging capacity than phloroglucinol in aqueous media due to its pyridine ring's electron-withdrawing effect, which stabilizes radical intermediates. Computational studies show THP's activation energy for HAT is 15 kJ/mol lower than phloroglucinol, attributed to resonance stabilization of the phenoxyl radical. Additionally, THP's planar structure facilitates π-π interactions with radicals, enhancing reaction efficiency .

Q. What role does spin state multiplicity play in the stability of reaction intermediates during THP-mediated radical scavenging processes?

  • Methodological Answer : During HAT, THP forms a triplet-state diradical intermediate (two unpaired electrons), which is 93.2 kJ/mol more stable than the singlet state due to reduced steric strain and optimized bond angles. Spin-polarized DFT calculations confirm this stabilization, while EPR spectra validate the triplet's dominance. This spin-state stability lowers recombination rates, prolonging the radical scavenging activity .

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